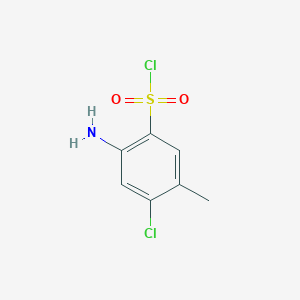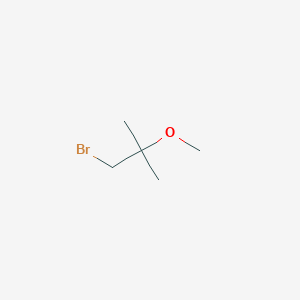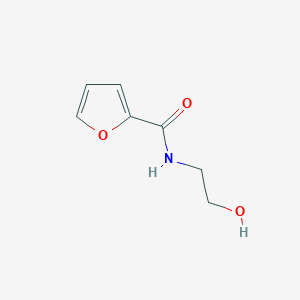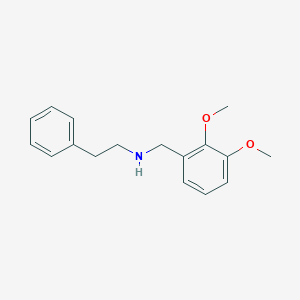
Ethyl (2-chloro-3-butyn-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-chloro-3-butyn-1-yl)carbamate is a chemical compound that has been widely used in scientific research. It is also known as ECB and is a carbamate derivative. ECB has been used in various fields of research, including pharmacology, biochemistry, and toxicology.
Wirkmechanismus
The mechanism of action of ECB is related to its ability to inhibit AChE. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in many physiological processes, including muscle contraction and memory. ECB binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine, which can lead to overstimulation of the nervous system and, in some cases, toxicity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ECB depend on the dose and duration of exposure. In general, ECB has been shown to inhibit AChE activity in vitro and in vivo. This results in an accumulation of acetylcholine, which can lead to various effects, including muscle fasciculations, paralysis, and respiratory failure. ECB has also been shown to have cytotoxic effects on various cell types, including neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ECB in lab experiments is its ability to selectively inhibit AChE activity. This allows researchers to study the role of AChE in various physiological processes and diseases. However, one limitation of using ECB is its potential toxicity. Careful handling and disposal of ECB are required to minimize the risk of exposure to researchers and the environment.
Zukünftige Richtungen
There are several future directions for the use of ECB in scientific research. One area of interest is the development of new AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the toxicological effects of ECB and other AChE inhibitors on various cell types, including neuronal cells. Additionally, the use of ECB in combination with other compounds for the treatment of various diseases is an area of ongoing research.
Synthesemethoden
The synthesis of ECB can be achieved by reacting ethyl chloroformate with propargylamine in the presence of a base such as triethylamine. The reaction yields ECB, which can be purified by recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
ECB has been used in various scientific research studies. It has been used as a tool to study the function of acetylcholinesterase (AChE), an enzyme that plays a critical role in neurotransmission. ECB has also been used to investigate the mechanisms of action of various drugs, including organophosphates, which are known to inhibit AChE. In addition, ECB has been used to study the effects of AChE inhibitors on the nervous system, as well as the mechanisms of toxicity of these compounds.
Eigenschaften
CAS-Nummer |
107445-07-8 |
|---|---|
Produktname |
Ethyl (2-chloro-3-butyn-1-yl)carbamate |
Molekularformel |
C7H10ClNO2 |
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
ethyl N-(2-chlorobut-3-ynyl)carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10) |
InChI-Schlüssel |
GCKSFVPIKQXRGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C#C)Cl |
Kanonische SMILES |
CCOC(=O)NCC(C#C)Cl |
Synonyme |
Carbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







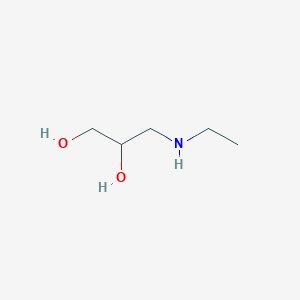
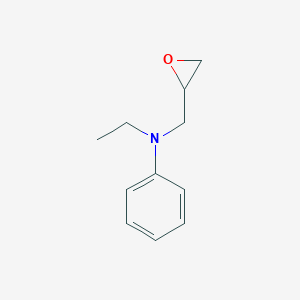


![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
